1-[(1R,2R)-2-ethylcyclohexyl]ethanone
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Overview
Description
1-[(1R,2R)-2-ethylcyclohexyl]ethanone is an organic compound with the molecular formula C10H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-ethylcyclohexyl]ethanone typically involves the reaction of 2-ethylcyclohexanol with an oxidizing agent to form the desired ketone. Common oxidizing agents include chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC). The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-ethylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-ethylcyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(1R,2R)-2-ethylcyclohexyl]ethanone has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-ethylcyclohexyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,2R)-2-methylcyclohexyl]ethanone
- 1-[(1R,2R)-2-isopropylcyclohexyl]ethanone
- 1-[(1R,2R)-2-phenylcyclohexyl]ethanone
Uniqueness
1-[(1R,2R)-2-ethylcyclohexyl]ethanone is unique due to its specific ethyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. This substitution affects the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-[(1R,2R)-2-ethylcyclohexyl]ethanone |
InChI |
InChI=1S/C10H18O/c1-3-9-6-4-5-7-10(9)8(2)11/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
JADMDNHJWJSMOV-ZJUUUORDSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC[C@H]1C(=O)C |
Canonical SMILES |
CCC1CCCCC1C(=O)C |
Origin of Product |
United States |
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